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Compound of Interest

Compound Name: 2-Amino-6-methylnicotinaldehyde

Cat. No.: B1441604

Introduction: Unlocking the Potential of a Versatile
Pyridine Building Block

2-Amino-6-methylnicotinaldehyde (CAS 885276-99-3) is a highly functionalized pyridine
derivative poised to be a valuable intermediate in the synthesis of complex heterocyclic
architectures. Its structure is distinguished by the strategic placement of three key functional
groups: a nucleophilic amino group, an electrophilic aldehyde, and a methyl-substituted
pyridine ring. The ortho-disposition of the amino and aldehyde moieties makes it an
exceptionally potent precursor for a variety of cyclization and condensation reactions, enabling
the construction of fused ring systems relevant to medicinal chemistry and materials science.

While specific, peer-reviewed applications for this exact molecule are not yet extensively
documented, its chemical nature as a 2-aminopyridine-3-carbaldehyde allows us to infer its
reactivity based on well-established, analogous transformations. This guide provides
researchers, scientists, and drug development professionals with a comprehensive overview of
its predicted reactivity, supported by detailed, field-proven protocols adapted from authoritative
sources for this class of compounds. We will explore its utility in classic condensation reactions
and, most significantly, in the elegant and efficient construction of fused azaheterocycles
through reactions like the Friedlander annulation.

Physicochemical Data
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A summary of the key physicochemical properties of 2-Amino-6-methylnicotinaldehyde is

provided below. This information is essential for planning reactions, including solvent selection

and purification strategies.

Property Value Source
CAS Number 885276-99-3 [1][21[3]
Molecular Formula C7HsN20

Molecular Weight 136.15 g/mol [1]
Appearance Off-white to light yellow solid

Storage Store under inert gas (Nitrogen 3]

or Argon) at 2-8 °C

Core Reactivity and Mechanistic Insights

The synthetic versatility of 2-Amino-6-methylnicotinaldehyde stems from the cooperative

reactivity of its functional groups.

The Aldehyde Group: As a classic electrophile,

the formyl group is the primary site for

nucleophilic attack. It readily participates in condensation reactions with active methylene

compounds (Knoevenagel), ketones (Claisen-Schmidt), and stabilized ylides (Wittig), as well

as forming Schiff bases with primary amines.

The Amino Group: This group acts as a potent

nucleophile and an activating group. It can be

acylated, alkylated, or participate in cyclization reactions. Its electron-donating character

increases the electron density of the pyridine ring, influencing its reactivity.

The Bifunctional ortho-Amino-Aldehyde Motif: This is the molecule's most powerful feature.

This arrangement is the cornerstone of classical named reactions designed to build fused

heterocyclic rings in a single, efficient step. The amino group can first condense with a

reaction partner to form an intermediate that then undergoes an intramolecular cyclization

involving the aldehyde, or vice-versa. This pre-

complex scaffolds.

organized reactivity is ideal for constructing
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Application Note 1: Synthesis of Fused 1,8-
Naphthyridines via Friedlander Annulation

The Friedlander annulation is one of the most direct and efficient methods for synthesizing
guinolines and their aza-analogs, such as naphthyridines.[4][5] The reaction involves the acid-
or base-catalyzed condensation of a 2-aminoaryl aldehyde with a compound containing an a-
methylene ketone. 2-Amino-6-methylnicotinaldehyde is an ideal substrate for this
transformation, leading to the formation of highly valuable 7-methyl-1,8-naphthyridine scaffolds.

Causality and Experimental Choices: The mechanism proceeds via two key stages: 1) initial
formation of a Schiff base (imine) between the amino group of the pyridine and the ketone, and
2) a subsequent intramolecular aldol-type condensation, where the enolate of the ketone
attacks the aldehyde carbonyl.[5] This is followed by dehydration to yield the aromatic fused
ring. The choice of catalyst (acid or base) depends on the reactivity of the ketone partner, but
base catalysis (e.g., KOH, pyrrolidine) is common and highly effective for promoting both the
initial condensation and the subsequent cyclization.[6] The slow addition of the ketone can
improve regioselectivity when using unsymmetrical ketones.[6]
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Friedlander Annulation Workflow

Start: Reagents
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l
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l

Intermediate Formation
(Schiff Base / Enamine)

l

Intramolecular Aldol
Condensation & Dehydration

l

Product:
Substituted 1,8-Naphthyridine

l

Work-up & Purification
(Cooling, Filtration, Recrystallization)

Final Characterized Product
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Caption: Workflow for Friedlander Synthesis of 1,8-Naphthyridines.
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Protocol 1: Synthesis of 2-Phenyl-7-methyl-1,8-
naphthyridine

This protocol describes the reaction between 2-Amino-6-methylnicotinaldehyde and
acetophenone.

Materials:

2-Amino-6-methylnicotinaldehyde (1.0 mmol, 136.15 mg)

Acetophenone (1.1 mmol, 132.16 mg, 128 pL)

Potassium Hydroxide (KOH) (2.0 mmol, 112.2 mg)

Ethanol (Absolute, 15 mL)

Round-bottom flask (50 mL) with reflux condenser

Magnetic stirrer with heating plate

Procedure:

To a 50 mL round-bottom flask, add 2-Amino-6-methylnicotinaldehyde (1.0 mmol) and
absolute ethanol (10 mL). Stir at room temperature until fully dissolved.

e Add acetophenone (1.1 mmol) to the solution.
 In a separate vial, dissolve potassium hydroxide (2.0 mmol) in the remaining ethanol (5 mL).

e Add the ethanolic KOH solution dropwise to the reaction mixture at room temperature with
vigorous stirring.

» Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C).

e Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent
(e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 4-8 hours.
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» Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath
for 30-60 minutes to facilitate precipitation of the product.

» Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 5 mL).

o Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to
obtain the pure 2-phenyl-7-methyl-1,8-naphthyridine.

e Dry the purified product under vacuum and characterize using appropriate analytical
techniques (*H NMR, 3C NMR, MS).

Application Note 2: Multicomponent Reactions
(MCRs) for Heterocyclic Library Synthesis

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more
reactants combine in a single operation to form a product that incorporates substantial parts of
all starting materials.[7] This approach is highly valued in drug discovery for its efficiency and
ability to rapidly generate libraries of structurally diverse molecules. The 2-aminopyridine
scaffold is a well-established and privileged participant in a variety of MCRs.[8][9]

Causality and Experimental Choices: The ortho-amino-aldehyde functionality can be exploited
in a one-pot reaction with an active methylene nitrile (e.g., malononitrile) and a base. This
reaction proceeds through an initial Knoevenagel condensation of the aldehyde with
malononitrile, followed by an intramolecular nucleophilic attack of the amino group onto one of
the nitrile groups, and subsequent tautomerization to yield a highly functionalized 2-amino-1,8-
naphthyridine-3-carbonitrile derivative. This type of reaction is atom-economical and allows for
the introduction of multiple points of diversity.
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Caption: Conceptual workflow of a three-component reaction.

Protocol 2: Synthesis of 2-Amino-7-methyl-1,8-

naphthyridine-3-carbonitrile

Materials:

2-Amino-6-methylnicotinaldehyde (1.0 mmol, 136.15 mg)

Malononitrile (1.1 mmol, 72.67 mg)

Piperidine (catalytic amount, ~0.1 mmol, 10 pL)

Ethanol (Absolute, 10 mL)

Round-bottom flask (25 mL) with reflux condenser

Procedure:
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e In a 25 mL round-bottom flask, dissolve 2-Amino-6-methylnicotinaldehyde (1.0 mmol) and
malononitrile (1.1 mmol) in absolute ethanol (10 mL).

e Add a catalytic amount of piperidine (~2-3 drops) to the stirred solution.

e Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction
by TLC.

» Upon completion, cool the reaction mixture to room temperature. The product often
precipitates directly from the solution.

e If precipitation is slow, cool the flask in an ice bath for 30 minutes.

o Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and
dry under vacuum.

e The product is often of high purity, but can be recrystallized from ethanol or acetonitrile if
necessary.

o Characterize the final product by appropriate analytical methods.

Application Note 3: Classical Aldehyde
Derivatizations

Beyond complex cyclizations, the aldehyde group of 2-Amino-6-methylnicotinaldehyde is
amenable to a wide range of classical transformations. These reactions are fundamental for
modifying the core structure and serve as entry points to other synthetic targets.

» Schiff Base Formation: Reaction with primary amines yields imines, which are versatile
intermediates themselves and can possess biological activity.

» Knoevenagel Condensation: As detailed in Protocol 2, reaction with active methylene
compounds provides a,3-unsaturated systems.

» Wittig Reaction: Reaction with phosphorus ylides is a powerful method for converting the
aldehyde into a vinyl group, creating substituted vinylpyridines.
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Protocol 3: General Procedure for Wittig Olefination

This protocol describes a general method for synthesizing a vinylpyridine derivative.

Materials:

A suitable phosphonium salt (e.g., Benzyltriphenylphosphonium chloride) (1.0 eq)
A strong base (e.g., n-Butyllithium or Sodium Hydride) (1.0 eq)
2-Amino-6-methylnicotinaldehyde (1.0 eq)

Dry, aprotic solvent (e.g., THF, Diethyl Ether)

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Ylide Generation: Under an inert atmosphere, suspend the phosphonium salt (1.0 eq) in dry
THF. Cool the suspension to 0 °C or -78 °C.

Add the strong base (1.0 eq) dropwise. Stir the mixture for 30-60 minutes. The formation of
the ylide is often indicated by a distinct color change (e.g., to deep red or orange).

Aldehyde Addition: Dissolve 2-Amino-6-methylnicotinaldehyde (1.0 eq) in a minimum
amount of dry THF and add it dropwise to the pre-formed ylide solution at the same low
temperature.

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12
hours, monitoring by TLC.

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of
ammonium chloride (NH4ClI).

Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Naz2S0Oa4),
filter, and concentrate under reduced pressure.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1441604?utm_src=pdf-body
https://www.benchchem.com/product/b1441604?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» Purify the crude residue by column chromatography on silica gel to afford the desired
vinylpyridine product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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